N-(2,2-dimethoxyethyl)-N'-(4-fluorophenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,2-dimethoxyethyl)-N'-(4-fluorophenyl)ethanediamide, also known as DFE, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DFE is a small molecule that is capable of crossing the blood-brain barrier, making it a promising candidate for the development of new drugs for the treatment of various neurological disorders. In
Scientific Research Applications
Analysis in Water Samples
Research by Zimmerman, Schneider, and Thurman (2002) focused on the detection of herbicides including compounds structurally related to N-(2,2-dimethoxyethyl)-N'-(4-fluorophenyl)ethanediamide, like dimethenamid. They developed methods for analyzing these compounds in natural water, highlighting the relevance of such chemicals in environmental monitoring (Zimmerman, Schneider, & Thurman, 2002).
Pharmaceutical Analysis
In a study by Poklis et al. (2014), a high-performance liquid chromatography with tandem mass spectrometry method was developed for detecting compounds structurally similar to N-(2,2-dimethoxyethyl)-N'-(4-fluorophenyl)ethanediamide in serum and urine. This showcases the compound's significance in the field of toxicology and pharmaceutical analysis (Poklis et al., 2014).
Material Science Applications
Vigorita et al. (2001) studied the configurational assignments of diastereomers of compounds including derivatives similar to N-(2,2-dimethoxyethyl)-N'-(4-fluorophenyl)ethanediamide, focusing on their applications in material science. They utilized spectroscopy and chromatography techniques for this purpose, indicating the compound's potential in material development (Vigorita et al., 2001).
Chemical Synthesis and Catalysis
Song et al. (1999) reported on the synthesis of chiral compounds, highlighting the use of diamines structurally related to N-(2,2-dimethoxyethyl)-N'-(4-fluorophenyl)ethanediamide in creating new classes of compounds. This research contributes to the field of synthetic chemistry and catalysis (Song et al., 1999).
Regioselective Reactions in Organic Chemistry
Yavari et al. (2005) explored the regioselective reactions of compounds including N1-alkyl-N2-(4-nitrophenyl)ethanediamide, which is structurally related to N-(2,2-dimethoxyethyl)-N'-(4-fluorophenyl)ethanediamide. This study underscores the compound's importance in organic chemistry and the development of novel synthetic methods (Yavari et al., 2005).
properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-N'-(4-fluorophenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O4/c1-18-10(19-2)7-14-11(16)12(17)15-9-5-3-8(13)4-6-9/h3-6,10H,7H2,1-2H3,(H,14,16)(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXSRMSQRXFKPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC=C(C=C1)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethoxyethyl)-N'-(4-fluorophenyl)ethanediamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.